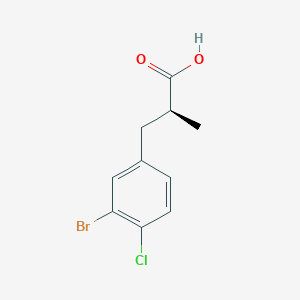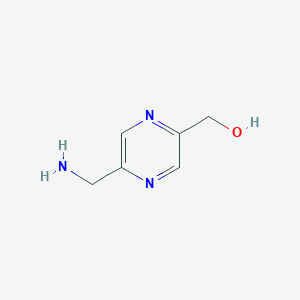
(5-(Aminomethyl)pyrazin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Aminomethyl)pyrazin-2-yl)methanol is an organic compound with the molecular formula C6H9N3O It consists of a pyrazine ring substituted with an aminomethyl group at the 5-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)pyrazin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrazine derivatives.
Aminomethylation: The pyrazine derivative undergoes aminomethylation at the 5-position using formaldehyde and a suitable amine source under acidic or basic conditions.
Hydroxymethylation: The resulting intermediate is then subjected to hydroxymethylation at the 2-position using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(5-(Aminomethyl)pyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: (5-(Carboxymethyl)pyrazin-2-yl)methanol.
Reduction: (5-(Aminomethyl)pyrazin-2-yl)methane.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
(5-(Aminomethyl)pyrazin-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (5-(Aminomethyl)pyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-(Aminomethyl)furan-2-yl)methanol: Similar structure but with a furan ring instead of a pyrazine ring.
(5-(Aminomethyl)thiophen-2-yl)methanol: Similar structure but with a thiophene ring instead of a pyrazine ring.
(5-(Aminomethyl)pyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
(5-(Aminomethyl)pyrazin-2-yl)methanol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
[5-(aminomethyl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C6H9N3O/c7-1-5-2-9-6(4-10)3-8-5/h2-3,10H,1,4,7H2 |
InChI Key |
SJYHMDANNKJHHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)CO)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


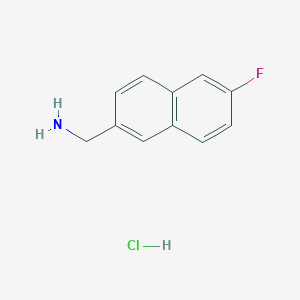
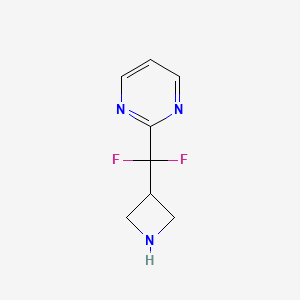
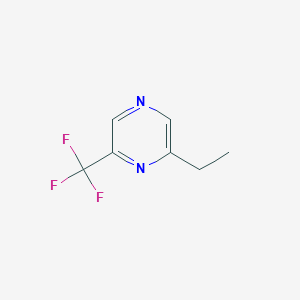
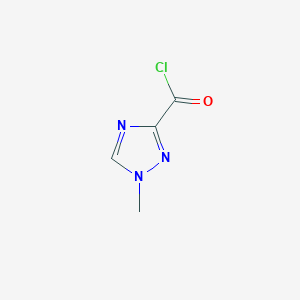
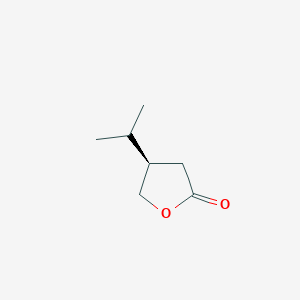
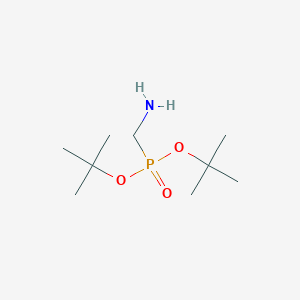
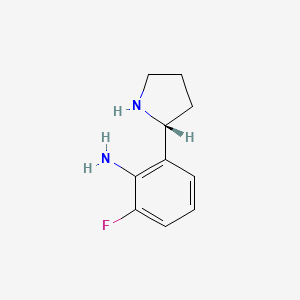
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)
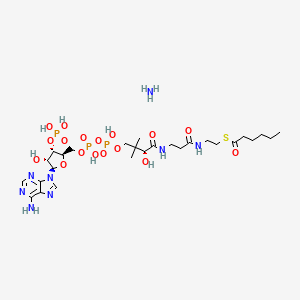

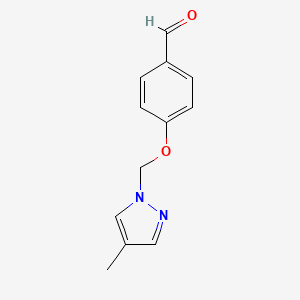
![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
